molecular formula C18H24N3P B14537705 1,1',1''-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) CAS No. 62317-73-1

1,1',1''-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole)

Cat. No.: B14537705
CAS No.: 62317-73-1
M. Wt: 313.4 g/mol
InChI Key: BGSKBBSDEPFFJD-UHFFFAOYSA-N
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Description

1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) is a chemical compound that features a phosphorus atom bonded to three 2,5-dimethyl-1H-pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) typically involves the reaction of phosphorus trichloride with 2,5-dimethyl-1H-pyrrole under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

PCl3+3(2,5-dimethyl-1H-pyrrole)1,1’,1”-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole)+3HClPCl_3 + 3 \text{(2,5-dimethyl-1H-pyrrole)} \rightarrow \text{1,1',1''-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole)} + 3 HCl PCl3​+3(2,5-dimethyl-1H-pyrrole)→1,1’,1”-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole)+3HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) can undergo various chemical reactions, including:

    Oxidation: The phosphorus center can be oxidized to form phosphine oxides.

    Substitution: The pyrrole groups can participate in electrophilic substitution reactions.

    Coordination: The compound can act as a ligand, coordinating to metal centers in complex formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Electrophiles such as halogens and alkylating agents can be used.

    Coordination: Metal salts like palladium chloride and platinum chloride are often used.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Halogenated or alkylated derivatives of the compound.

    Coordination: Metal complexes with varying stoichiometries.

Scientific Research Applications

1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Used in materials science for the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) depends on its application:

    As a Ligand: It coordinates to metal centers through the phosphorus atom, forming stable complexes.

    In Biological Systems: It may interact with enzymes and receptors, influencing their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1H-pyrrole: A simpler pyrrole derivative with similar reactivity.

    Triphenylphosphine: A phosphorus compound with three phenyl groups instead of pyrrole groups.

    Phosphine Oxides: Oxidized derivatives of phosphines with similar coordination properties.

Uniqueness

1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) is unique due to the combination of the phosphorus center and the 2,5-dimethyl-1H-pyrrole groups, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications in coordination chemistry, materials science, and potentially in biological systems.

Properties

CAS No.

62317-73-1

Molecular Formula

C18H24N3P

Molecular Weight

313.4 g/mol

IUPAC Name

tris(2,5-dimethylpyrrol-1-yl)phosphane

InChI

InChI=1S/C18H24N3P/c1-13-7-8-14(2)19(13)22(20-15(3)9-10-16(20)4)21-17(5)11-12-18(21)6/h7-12H,1-6H3

InChI Key

BGSKBBSDEPFFJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1P(N2C(=CC=C2C)C)N3C(=CC=C3C)C)C

Origin of Product

United States

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